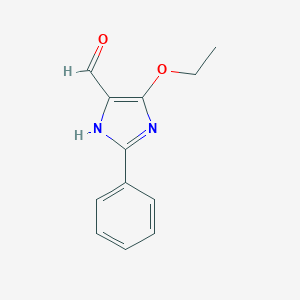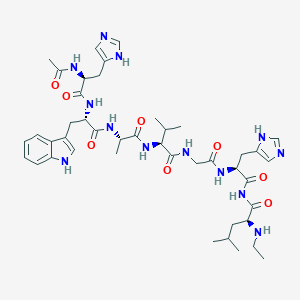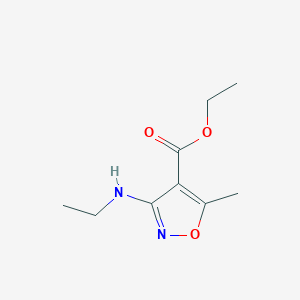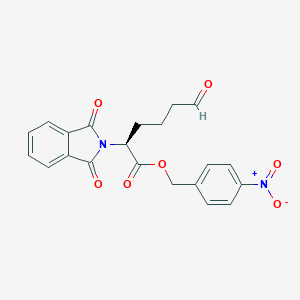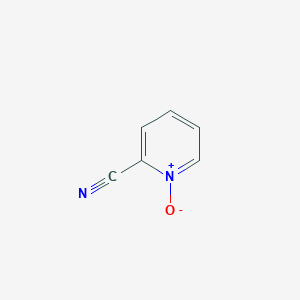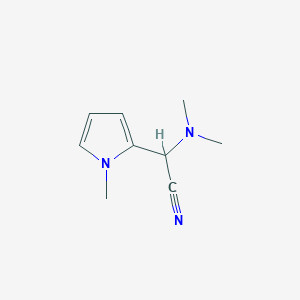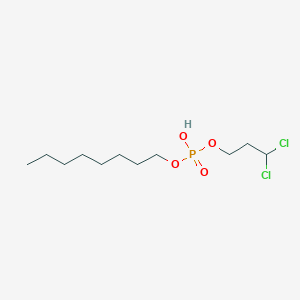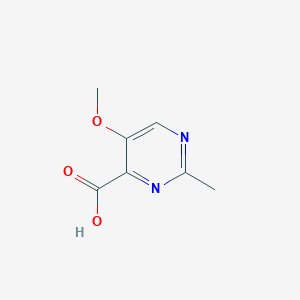
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is a chemical compound with the molecular formula C7BrF7. It is a clear, colorless liquid with a density of 1.929 g/mL at 25°C and a boiling point of 152-153°C . This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride can be synthesized by reacting fluorine and bromine with benzene under appropriate conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired substitution of hydrogen atoms with fluorine and bromine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to replace the bromine atom with other groups.
Organolithium Compounds: Another class of reagents used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, using a Grignard reagent can result in the formation of a new compound with a different functional group replacing the bromine atom.
Scientific Research Applications
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the development of new pharmaceuticals and biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Uniqueness
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in specialized chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSJMAUKULEMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


